molecular formula C6H4Cl2O4S2 B1266731 1,2-Benzenedisulfonyl dichloride CAS No. 6461-76-3

1,2-Benzenedisulfonyl dichloride

Cat. No.: B1266731
CAS No.: 6461-76-3
M. Wt: 275.1 g/mol
InChI Key: YBGQXNZTVFEKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenedisulfonyl dichloride, also known as 1,2-dichlorobenzene-1,2-disulfonyl chloride, is an organosulfur compound with the chemical formula C6H4Cl2O2S2. It is a colorless solid that is soluble in water and organic solvents. It is used in the synthesis of organic compounds, such as dyes and pharmaceuticals. It is also used in the manufacture of pesticides and other chemicals.

Scientific Research Applications

Synthesis of Branched-Chain Amino Sugars

1,2-Benzenedisulfonyl dichloride has been utilized in the synthesis of branched-chain amino sugars. For example, Tatsuta et al. (1982) described the preparation of Methyl 2-amino-2N,3O-(o-benzenedisulfonyl)-2-deoxy-α-D-glucopyranoside from methyl 2-amino-2-deoxy-α-D-glucopyranoside and o-benzenedisulfonyl dichloride, leading to the formation of specific branched-chain amino sugar derivatives (Tatsuta et al., 1982).

Development of Chiral Bronsted Acids

1,2-Benzenedisulfonimide derivatives, synthesized using this compound, have been explored for their potential as chiral Bronsted acids in organic reactions. Barbero et al. (2011) conducted a study focusing on the synthesis of these compounds and their application in catalyzing acid-organic reactions (Barbero et al., 2011).

Application in Organic Synthesis

This compound has been used in various organic synthesis processes. For instance, Carlsen (1998) described the preparation of N-(4-methoxybenzyl)-o-benzenedisulfonimide from o-benzenedisulfonyl chloride, which was then used for the benzylation of alcohols and phenols, demonstrating its utility in organic compound synthesis (Carlsen, 1998).

Study in Pharmacokinetics

The compound Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide), which is synthesized using this compound, has been investigated for its pharmacokinetic properties in the treatment of solid tumors. Van Kesteren et al. (2002) conducted a study that designed and validated a population pharmacokinetic model for Indisulam, demonstrating its importance in oncological research (Van Kesteren et al., 2002).

Catalytic Properties in Organic Reactions

1,2-Benzenedisulfonimide, a derivative of this compound, has been noted for its catalytic properties and acidity. Barbero et al. (2013) explored these properties in organic reactions, highlighting its effectiveness and safety as a Bronsted acid catalyst (Barbero et al., 2013).

Safety and Hazards

1,2-Benzenedisulfonyl dichloride is a corrosive material that can cause severe skin burns and eye damage . It should be stored in dry conditions as it is sensitive to moisture and reacts in water .

Mechanism of Action

Target of Action

1,2-Benzenedisulfonyl dichloride is a chemical compound used primarily in research and development . . Therefore, it can be inferred that the primary targets of this compound could be amines and alcohols present in the system where it is applied.

Action Environment

It’s known that sulfonyl chlorides, in general, are sensitive to moisture . Therefore, the presence of water or humidity could potentially affect the reactivity and stability of this compound.

Biochemical Analysis

Biochemical Properties

1,2-Benzenedisulfonyl dichloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. These interactions often result in the modification of the active sites of enzymes, leading to changes in their activity. For instance, this compound can react with amino groups in proteins, leading to the formation of sulfonamide bonds, which can alter the protein’s function and stability .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of signaling proteins can disrupt normal cell signaling pathways, leading to altered cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites through sulfonylation. This modification can lead to changes in enzyme activity, either enhancing or inhibiting their catalytic functions. Furthermore, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes, including toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage level must be reached before noticeable changes in cellular function occur. High doses of this compound can lead to toxicity, including damage to vital organs and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The involvement of cytochrome P450 enzymes in the metabolism of this compound is particularly noteworthy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes. The localization of this compound can also influence its interactions with specific biomolecules and its overall biological activity .

Properties

IUPAC Name

benzene-1,2-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGQXNZTVFEKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983223
Record name Benzene-1,2-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6461-76-3
Record name 6461-76-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene-1,2-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedisulfonyl Dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Benzenedisulfonyl dichloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Benzenedisulfonyl dichloride
Reactant of Route 3
1,2-Benzenedisulfonyl dichloride
Reactant of Route 4
Reactant of Route 4
1,2-Benzenedisulfonyl dichloride
Reactant of Route 5
Reactant of Route 5
1,2-Benzenedisulfonyl dichloride
Reactant of Route 6
Reactant of Route 6
1,2-Benzenedisulfonyl dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.